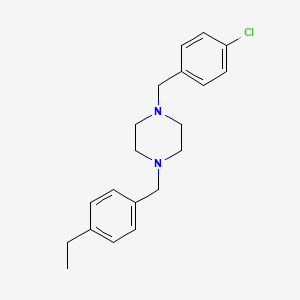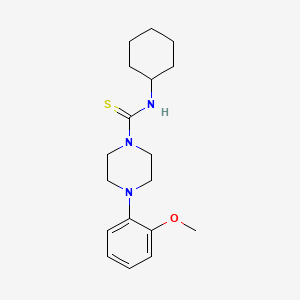
N-cyclohexyl-4-(2-methoxyphenyl)-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-4-(2-methoxyphenyl)-1-piperazinecarbothioamide, also known as CPP or CPP-109, is a compound that has gained significant attention in the scientific community due to its potential use in treating addiction and other neurological disorders. CPP-109 is a derivative of the compound prolintane, which is a stimulant drug that was used in the treatment of narcolepsy and attention deficit hyperactivity disorder (ADHD) in the 1960s and 1970s. However, CPP-109 has been found to have a different mechanism of action than prolintane and has been shown to be effective in treating addiction in preclinical studies.
作用機序
The mechanism of action of N-cyclohexyl-4-(2-methoxyphenyl)-1-piperazinecarbothioamide-109 involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is responsible for the removal of acetyl groups from histones, which leads to the repression of gene expression. By inhibiting HDAC, N-cyclohexyl-4-(2-methoxyphenyl)-1-piperazinecarbothioamide-109 increases the expression of genes that are involved in the regulation of synaptic plasticity and the formation of new memories. This leads to a reduction in drug-seeking behavior and an increase in the ability to form new, non-drug-related memories.
Biochemical and Physiological Effects
N-cyclohexyl-4-(2-methoxyphenyl)-1-piperazinecarbothioamide-109 has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of HDAC, N-cyclohexyl-4-(2-methoxyphenyl)-1-piperazinecarbothioamide-109 also increases the levels of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that plays a key role in the regulation of neuronal activity. By increasing GABA levels, N-cyclohexyl-4-(2-methoxyphenyl)-1-piperazinecarbothioamide-109 reduces the excitability of neurons in the brain, which can help to reduce drug-seeking behavior.
実験室実験の利点と制限
One of the main advantages of N-cyclohexyl-4-(2-methoxyphenyl)-1-piperazinecarbothioamide-109 for lab experiments is its specificity for HDAC inhibition. Unlike other HDAC inhibitors, N-cyclohexyl-4-(2-methoxyphenyl)-1-piperazinecarbothioamide-109 has been shown to be highly selective for HDAC2 and HDAC3, which are the isoforms that are most closely associated with addiction-related behaviors. This specificity makes N-cyclohexyl-4-(2-methoxyphenyl)-1-piperazinecarbothioamide-109 a valuable tool for studying the role of HDAC in addiction and other neurological disorders.
However, one of the limitations of N-cyclohexyl-4-(2-methoxyphenyl)-1-piperazinecarbothioamide-109 for lab experiments is its relatively short half-life. N-cyclohexyl-4-(2-methoxyphenyl)-1-piperazinecarbothioamide-109 has a half-life of approximately 4 hours in humans, which means that it must be administered frequently in order to maintain therapeutic levels. This can make it difficult to use in long-term studies or in studies that require continuous administration of the compound.
将来の方向性
There are a number of future directions for the study of N-cyclohexyl-4-(2-methoxyphenyl)-1-piperazinecarbothioamide-109. One potential area of research is the development of more potent and selective HDAC inhibitors that can be used to treat addiction and other neurological disorders. Another area of research is the investigation of the long-term effects of N-cyclohexyl-4-(2-methoxyphenyl)-1-piperazinecarbothioamide-109 on brain function and behavior. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-cyclohexyl-4-(2-methoxyphenyl)-1-piperazinecarbothioamide-109 in humans, particularly for the treatment of addiction.
合成法
The synthesis of N-cyclohexyl-4-(2-methoxyphenyl)-1-piperazinecarbothioamide-109 involves the reaction of prolintane with thioamide and piperazine. The reaction takes place in the presence of a reducing agent and a solvent such as ethanol or methanol. The resulting compound is then purified using various techniques such as column chromatography or recrystallization.
科学的研究の応用
N-cyclohexyl-4-(2-methoxyphenyl)-1-piperazinecarbothioamide-109 has been extensively studied for its potential use in treating addiction, particularly cocaine and alcohol addiction. Preclinical studies have shown that N-cyclohexyl-4-(2-methoxyphenyl)-1-piperazinecarbothioamide-109 can reduce the reinforcing effects of cocaine and alcohol, which are the primary factors that lead to addiction. N-cyclohexyl-4-(2-methoxyphenyl)-1-piperazinecarbothioamide-109 has also been shown to reduce drug-seeking behavior in animal models of addiction.
特性
IUPAC Name |
N-cyclohexyl-4-(2-methoxyphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3OS/c1-22-17-10-6-5-9-16(17)20-11-13-21(14-12-20)18(23)19-15-7-3-2-4-8-15/h5-6,9-10,15H,2-4,7-8,11-14H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUYGGSRILLGRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=S)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

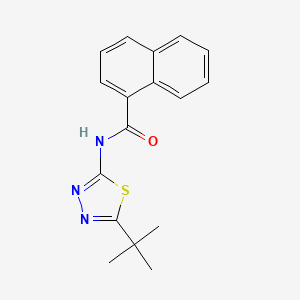
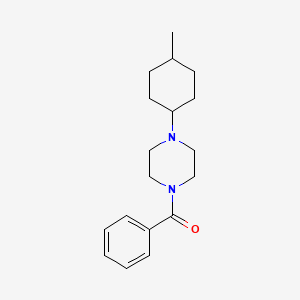
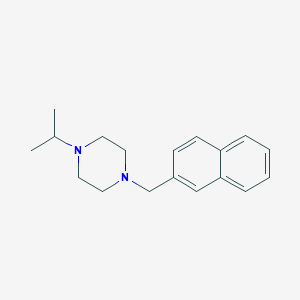
![8-methoxy-3-methyl-1-phenyl[1]benzofuro[3,2-c]pyridine 2-oxide](/img/structure/B5845307.png)
![2-[(2-methyl-3-nitrobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5845315.png)

![2-fluoro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5845329.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5845333.png)

![4-{[2-(phenylthio)acetyl]amino}phenyl acetate](/img/structure/B5845342.png)
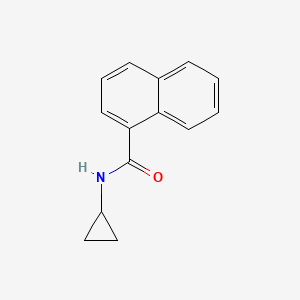
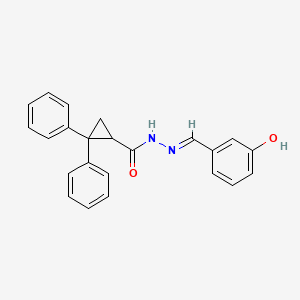
![1-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5845361.png)
